molecular formula C5H11N3O2S B3060302 4-Ethoxycarbonylmethyl-thiosemicarbazide CAS No. 21198-09-4

4-Ethoxycarbonylmethyl-thiosemicarbazide

Cat. No. B3060302
CAS RN: 21198-09-4
M. Wt: 177.23 g/mol
InChI Key: YTPNIDZCKUCCLN-UHFFFAOYSA-N
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Description

The 4-Ethoxycarbonylmethyl-thiosemicarbazide molecule contains a total of 22 atoms. There are 11 Hydrogen atoms, 5 Carbon atoms, 3 Nitrogen atoms, 2 Oxygen atoms, and 1 Sulfur atom .


Synthesis Analysis

Thiosemicarbazones are synthesized using the addition-elimination reaction of thiosemicarbazide with acetone or aldehydes . In another study, 22 thiosemicarbazone derivatives were synthesized and their ADME parameters, pharmacokinetic properties, drug-like structures, and suitability for medicinal chemistry were studied theoretically .


Molecular Structure Analysis

The molecular structure of 4-Ethoxycarbonylmethyl-thiosemicarbazide is represented by the chemical formula C5H11N3O2S . More detailed structural analysis would require specific spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR .


Chemical Reactions Analysis

Thiosemicarbazones, including 4-Ethoxycarbonylmethyl-thiosemicarbazide, are involved in a complex web of reactions . They are obtained by the reaction of thiosemicarbazide with aldehydes and ketones .

Scientific Research Applications

Cytotoxic Effects and Molecular Docking

4-Ethoxycarbonylmethyl-thiosemicarbazide has been studied for its cytotoxic effects, particularly as a topoisomerase II inhibitor. Research by Siwek et al. (2012) demonstrated that this compound decreased the number of viable cells in estrogen receptor-positive and negative breast cancer cells, indicating potential for cancer therapy. Molecular docking studies also suggest that it targets the ATP binding pocket, which is crucial for its inhibitory action (Siwek et al., 2012).

Cholinesterase Inhibition

In a study by Khan et al. (2023), para-substituted thiosemicarbazone derivatives, synthesized using 4-ethoxybenzaldehyde, showed significant inhibitory activity against acetylcholinesterase and butyrylcholinesterase enzymes. This suggests potential applications in treating neurological disorders such as Alzheimer's disease (Khan et al., 2023).

Synthesis of Heterocyclic Compounds

4-Ethoxycarbonylmethyl-thiosemicarbazide is used in the synthesis of various heterocyclic compounds. Thabet et al. (2011) explored its utility in creating pyrazole, triazole, thiazole, pyridine, and chromene derivatives, highlighting its versatility in organic synthesis and pharmaceutical research (Thabet et al., 2011).

Anti-mycobacterial Activity

Sardari et al. (2017) reported the synthesis of new thiosemicarbazide derivatives and evaluated their anti-mycobacterial activity. Their findings indicated that these compounds showed promising activity against Mycobacterium bovis, suggesting potential in tuberculosis treatment (Sardari et al., 2017).

Coordination Chemistry and Metal Complexes

Research by El-Shazly et al. (2006) involved synthesizing cobalt(II) thiosemicarbazone complexes using derivatives of 4-ethoxycarbonylmethyl-thiosemicarbazide. These complexes were characterized and suggested potential applications in coordination chemistry and material science (El-Shazly et al., 2006).

Mechanism of Action

While the specific mechanism of action for 4-Ethoxycarbonylmethyl-thiosemicarbazide is not mentioned, thiosemicarbazones have been found to have antimicrobial, anti-inflammatory, and anticancer properties .

Future Directions

While specific future directions for 4-Ethoxycarbonylmethyl-thiosemicarbazide are not mentioned, research into thiosemicarbazides and their derivatives continues due to their expansive range of biological activities . Further studies are needed to provide better explanations for changes in biochar properties as it undergoes aging, its longer-term effects on soil properties, and timing of re-application of different biochars .

properties

IUPAC Name

ethyl 2-(aminocarbamothioylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O2S/c1-2-10-4(9)3-7-5(11)8-6/h2-3,6H2,1H3,(H2,7,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPNIDZCKUCCLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=S)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396750
Record name Ethyl N-(hydrazinecarbothioyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxycarbonylmethyl-thiosemicarbazide

CAS RN

21198-09-4
Record name NSC518816
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518816
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl N-(hydrazinecarbothioyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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